molecular formula C12H24N2 B12276108 [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine

[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine

Katalognummer: B12276108
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: BVUNEDCYYHUMPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[9-(Propan-2-yl)-9-azabicyclo[331]nonan-3-yl]methanamine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [9-(Propan-2-yl)-9-azabicyclo[33 One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques to produce the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [9-(Propan-2-yl)-9-azabicyclo[331]nonan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine may be investigated for its potential therapeutic properties. Its structure could be modified to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Wirkmechanismus

The mechanism of action of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine apart is its bicyclic framework, which imparts unique chemical and biological properties. This structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H24N2

Molekulargewicht

196.33 g/mol

IUPAC-Name

(9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl)methanamine

InChI

InChI=1S/C12H24N2/c1-9(2)14-11-4-3-5-12(14)7-10(6-11)8-13/h9-12H,3-8,13H2,1-2H3

InChI-Schlüssel

BVUNEDCYYHUMPA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C2CCCC1CC(C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.